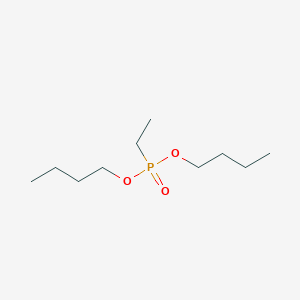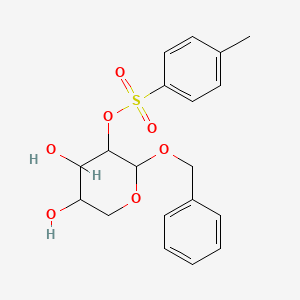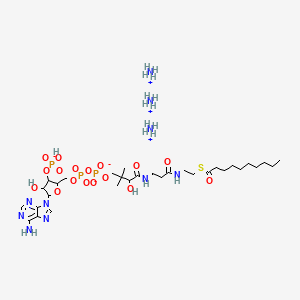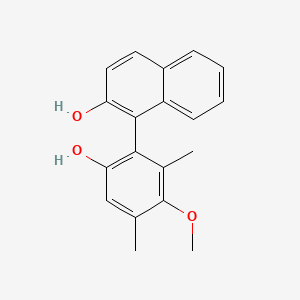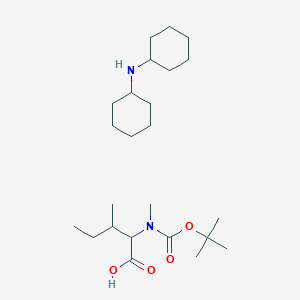
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT is a chemical compound with the molecular formula C24H46N2O4 and a molecular weight of 426.63 g/mol . It is a derivative of isoleucine, an essential amino acid, and is commonly used in peptide synthesis and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (BOC) group. This is followed by methylation of the alpha position and subsequent formation of the dicyclohexylammonium salt. The reaction conditions often include the use of basic catalysts and solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original amino acid form.
Substitution: The BOC group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection, hydrogen gas for reduction, and various acids and bases for substitution reactions. The conditions typically involve room temperature reactions with specific catalysts to ensure high efficiency .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, methylated derivatives, and various substituted compounds depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor in organic synthesis.
Biology: Employed in the study of protein structure and function due to its role in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT involves its role as a protecting group in peptide synthesis. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. The dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BOC-L-ISOLEUCINE: Similar in structure but lacks the methylation at the alpha position.
N-BOC-L-VALINE: Another amino acid derivative used in peptide synthesis.
N-BOC-L-LEUCINE: Similar protecting group but different amino acid backbone.
Uniqueness
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT is unique due to its specific methylation at the alpha position, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable compound for creating specific peptide sequences and studying protein interactions .
Eigenschaften
Molekularformel |
C24H46N2O4 |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4.C12H23N/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,7H2,1-6H3,(H,14,15);11-13H,1-10H2 |
InChI-Schlüssel |
WGAXOUAOQSDMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


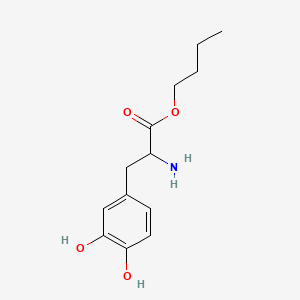
![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)
![7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B15093293.png)
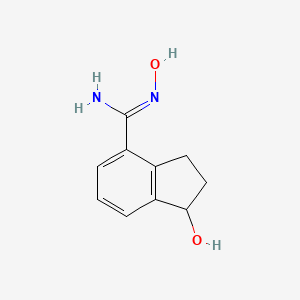
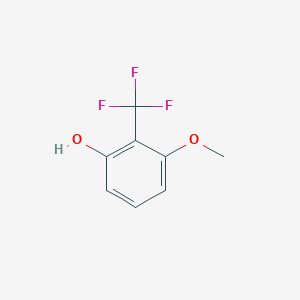
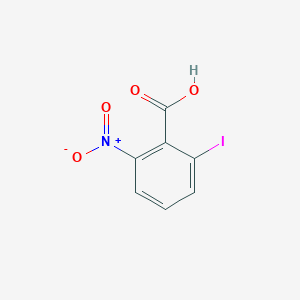
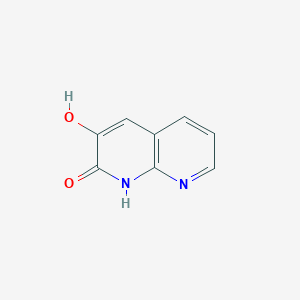
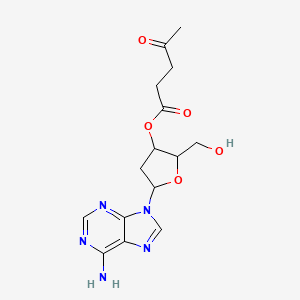
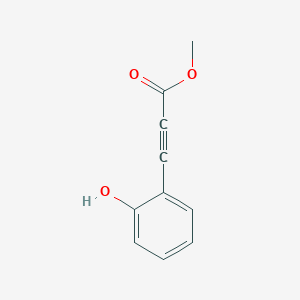
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)
